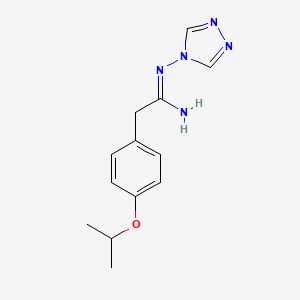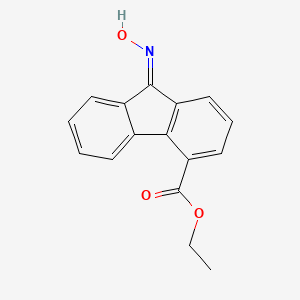![molecular formula C18H11N5O2S B3899356 2-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)ISOINDOLE-1,3-DIONE](/img/structure/B3899356.png)
2-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)ISOINDOLE-1,3-DIONE
Descripción general
Descripción
2-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core fused with an isoindole moiety, makes it a subject of interest for researchers in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of the triazinoindole core. One common method involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The resulting intermediate is then subjected to further reactions to introduce the isoindole moiety and other functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. For example, it has been shown to selectively bind to ferrous ions, which can influence various cellular processes . The compound can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
5H-[1,2,4]TRIAZINO[5,6-B]INDOLE Derivatives: These compounds share the triazinoindole core and exhibit similar biological activities.
Indolo[2,3-B]quinoxalines: These compounds have a similar fused ring structure and are known for their DNA intercalating properties and antiviral activity.
Uniqueness
What sets 2-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)ISOINDOLE-1,3-DIONE apart is its specific combination of functional groups and its ability to selectively bind to ferrous ions. This unique property makes it a valuable compound for further research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5O2S/c24-16-10-5-1-2-6-11(10)17(25)23(16)9-26-18-20-15-14(21-22-18)12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQSUSMQMQGVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417225 | |
| Record name | 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5920-56-9 | |
| Record name | 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B3899286.png)
![N-[(4-methoxyphenyl)methyl]-N'-(4-propan-2-ylphenyl)oxamide](/img/structure/B3899291.png)
![(2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE](/img/structure/B3899295.png)
![ethyl 2-(3-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3899305.png)

![3-[[3-[bis(2-hydroxyethyl)sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B3899325.png)

![Benzyl N-[1-(cyclohexylcarbamoyl)-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B3899340.png)
![2-[(2-chloro-5-{[(3-nitrophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3899350.png)
![2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE](/img/structure/B3899366.png)
![N-[3-(N-hydroxybutanimidoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3899371.png)

![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3899392.png)
